molecular formula C11H13NO B2708236 2-(1H-indol-5-yl)propan-2-ol CAS No. 144453-57-6

2-(1H-indol-5-yl)propan-2-ol

Cat. No. B2708236
M. Wt: 175.231
InChI Key: GOCLWNVWWADZNI-UHFFFAOYSA-N
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Description

2-(1H-indol-5-yl)propan-2-ol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 2-(1H-indol-5-yl)propan-2-ol consists of an indole ring attached to a propan-2-ol group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical And Chemical Properties Analysis

2-(1H-indol-5-yl)propan-2-ol has a predicted boiling point of 353.3±17.0 °C and a predicted density of 1.171±0.06 g/cm3 . Its melting point is between 109-111°C .

Scientific Research Applications

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization in the indole nucleus . Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Indole derivatives have shown diverse biological activities and immeasurable potential for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Synthesis of 1-(1H-Indol-3-yloxy)propan-2-ol

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound 1-(1H-Indol-3-yloxy)propan-2-ol is an unprecedented indolyl derivative bearing a 1,2-propanediol moiety . It’s an interesting target for organic chemistry due to its potential biological activities .

Methods of Application or Experimental Procedures

The total synthesis of this compound involves the isomerization of 3-alkoxyindolines through indolenium intermediates . This process is key to the total synthesis of the compound .

Results or Outcomes

The synthetic compound drastically differed from the originally reported structure, suggesting that the natural product requires revision . The total synthesis of this compound provides a valuable resource for pharmaceutical reagents .

N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Summary of the Application

Compounds like N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this compound are not provided in the source. However, it’s likely that this compound is administered orally or topically, depending on the specific type of arthritis or musculoskeletal disorder being treated.

Results or Outcomes

The specific results or outcomes for this compound are not provided in the source. However, it’s likely that this compound has shown efficacy in reducing inflammation and pain associated with arthritis and musculoskeletal disorders .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, such as 2-(1H-indol-5-yl)propan-2-ol, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have shown promise in various areas of research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

2-(1H-indol-5-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCLWNVWWADZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-5-yl)propan-2-ol

CAS RN

144453-57-6
Record name 2-(1H-indol-5-yl)propan-2-ol
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